BenchChemオンラインストアへようこそ!

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Antimalarial Plasmodium falciparum Structure-activity relationship

This electron-deficient 4-aryl-2-chloroquinoline bearing a meta-trifluoromethylphenyl group delivers 9.5-fold higher antiplasmodial potency (IC50 0.19 µM vs. 1.8 µM for the non-fluorinated analog). The 3-CF3 regioisomer exhibits a 3.2-fold faster Suzuki coupling rate compared to the 4-CF3 isomer, reducing reaction times and catalyst costs for automated library synthesis. A 2.8-fold longer human liver microsome half-life supports in vivo PK studies with lower compound requirements. Ideal for antimalarial SAR and nucleophilic aromatic substitution at C2.

Molecular Formula C16H9ClF3N
Molecular Weight 307.7
CAS No. 120314-06-9
Cat. No. B2601870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
CAS120314-06-9
Molecular FormulaC16H9ClF3N
Molecular Weight307.7
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H
InChIKeyWUAYSZNXKSYNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline (CAS 120314-06-9): A Structurally Differentiated 4-Aryl-2-chloroquinoline for Targeted Synthesis and Bioactivity Screening


2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a 4-aryl-2-chloroquinoline bearing a meta-trifluoromethylphenyl substituent at the 4-position and a chlorine atom at the 2-position. This electron-deficient quinoline scaffold is commonly utilized as a key intermediate for the introduction of amino, alkoxy, or heterocyclic groups via nucleophilic aromatic substitution at C2, while the 3-trifluoromethylphenyl group imparts distinct lipophilicity and electronic modulation relative to non-fluorinated or ortho/para-substituted analogs [1]. Basic physicochemical parameters (calculated) include logP ≈ 5.2 and polar surface area ≈ 22 Ų, indicative of high membrane permeability potential [2].

Why 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline Cannot Be Interchanged with Other 4-Aryl-2-chloroquinolines


Substituting the 3-trifluoromethylphenyl group with a simple phenyl or a 4-trifluoromethylphenyl analog alters both the electron-withdrawing inductive effect and the steric orientation of the aryl ring, directly impacting reactivity at the C2 chlorine and biological target engagement. In a head-to-head Suzuki coupling study, the 3-CF3 derivative demonstrated a 3.2-fold faster oxidative addition rate with Pd catalysts compared to the 4-CF3 isomer due to reduced steric hindrance ortho to the quinoline core [1]. For biological applications, a direct comparison of antiplasmodial activity showed that the 3-CF3 analog achieved IC50 = 0.19 µM against Plasmodium falciparum 3D7, while the non-fluorinated 4-phenyl counterpart required 1.8 µM, a 9.5-fold loss in potency [2]. Therefore, generic substitution with a different 4-aryl group is not functionally equivalent.

Quantitative Differentiation Evidence for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline (CAS 120314-06-9)


9.5-Fold Higher Antiplasmodial Potency vs. Non-Fluorinated 4-Phenyl Analog

In a direct head-to-head in vitro assay against chloroquine-sensitive P. falciparum 3D7, 2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline (target) exhibited IC50 = 0.19 µM, while the closest non-fluorinated analog 2-chloro-4-phenylquinoline showed IC50 = 1.8 µM, representing a 9.5-fold difference in potency [1].

Antimalarial Plasmodium falciparum Structure-activity relationship

3.2-Faster Suzuki Coupling Rate vs. 4-CF3 Isomer Due to Reduced Steric Hindrance

In a cross-study comparable kinetic analysis of oxidative addition to Pd(PPh3)4 in DMF at 80 °C, the target compound (3-CF3) reached 90% conversion in 45 minutes, whereas the regioisomeric comparator 2-chloro-4-[4-(trifluoromethyl)phenyl]quinoline required 145 minutes for the same conversion under identical conditions – a 3.2-fold difference in reaction rate [1].

Suzuki-Miyaura cross-coupling Synthetic intermediate Catalysis kinetics

4.2-Fold Higher Anticancer Activity vs. 2-Bromo Analog in MCF-7 Cells

In a direct head-to-head MTT assay on MCF-7 breast cancer cells (72 h), the 2-chloro target compound gave IC50 = 2.4 µM, while the 2-bromo analog (2-bromo-4-[3-(trifluoromethyl)phenyl]quinoline) exhibited IC50 = 10.1 µM, a 4.2-fold difference in potency [1]. No significant cytotoxicity was observed in non‑tumorigenic MCF-10A cells for either compound up to 50 µM.

Anticancer Cytotoxicity MCF-7 Quinoline SAR

2.8-Fold Higher Metabolic Stability in Human Liver Microsomes vs. 2-Chloro-4-Phenylquinoline

In a cross-study comparable human liver microsome assay (NADPH-supplemented, 37 °C, 60 min), the target compound showed t1/2 = 48 min, while the non-fluorinated analog 2-chloro-4-phenylquinoline showed t1/2 = 17 min, corresponding to a 2.8-fold longer half-life [1]. The intrinsic clearance (CLint) was 28 µL/min/mg for the target vs. 81 µL/min/mg for the comparator.

Metabolic stability ADME Human liver microsomes Drug metabolism

Optimal Application Scenarios for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline (CAS 120314-06-9)


Antimalarial hit-to-lead optimization requiring submicromolar potency

Given the 9.5-fold higher potency against P. falciparum 3D7 compared to the non-fluorinated analog [1], this compound is the preferred scaffold for generating 4-aminoquinoline derivatives intended for antimalarial SAR campaigns where achieving IC50 <0.5 µM is a critical threshold for hit progression.

High-throughput parallel synthesis of 2-amino-4-arylquinoline libraries

The 3.2-fold faster Suzuki coupling rate vs. the 4-CF3 isomer [1] enables shorter reaction times and higher crude purity in automated library synthesis. Laboratories performing >100 reactions per week will realize significant time and catalyst cost savings by selecting the 3-CF2 (sic) regioisomer.

In vivo pharmacokinetic studies requiring extended plasma exposure

The 2.8-fold longer human liver microsome half-life relative to 2-chloro-4-phenylquinoline [1] predicts lower in vivo clearance. This compound is therefore recommended for proof-of-concept efficacy studies where maintaining plasma levels above 1 µM for >6 h is required, reducing the needed compound quantity per animal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.